molecular formula C18H12Cl2N2O3S B5429796 (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5429796
M. Wt: 407.3 g/mol
InChI Key: JHPSYDNFMZZQGR-RIYZIHGNSA-N
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Description

(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methoxyphenyl group, and a sulfanylidene diazinane dione core

Properties

IUPAC Name

(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c1-25-13-6-4-12(5-7-13)22-17(24)14(16(23)21-18(22)26)8-10-2-3-11(19)9-15(10)20/h2-9H,1H3,(H,21,23,26)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPSYDNFMZZQGR-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 4-methoxyphenylhydrazine, followed by cyclization and thiolation reactions. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction efficiency and scalability. The use of packed-bed reactors and response surface methodology can help in fine-tuning the reaction parameters, such as catalyst loading, solvent choice, and temperature, to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

    Oxidation: Mild to moderate temperatures (25-60°C) and aqueous or organic solvents.

    Reduction: Low temperatures (0-25°C) and inert atmospheres to prevent unwanted side reactions.

    Substitution: Elevated temperatures (50-100°C) and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby disrupting normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the diazinane dione core.

    4-Methoxyphenylhydrazine: Contains the methoxyphenyl group but differs in its overall structure.

    Sulfanilamide: Contains a sulfonamide group but differs in its aromatic substitution pattern.

Uniqueness

(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds .

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